molecular formula C17H20N2O2 B1335592 Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate CAS No. 890093-77-3

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate

Cat. No.: B1335592
CAS No.: 890093-77-3
M. Wt: 284.35 g/mol
InChI Key: FQLVXJMZSUWDOB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate (CAS 890093-77-3) is a substituted benzoate ester with a molecular formula of C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol. Its structure features an ethyl ester group at the para position, an amino group at the meta position, and a 1-phenylethylamino substituent at the adjacent position. This compound is typically stored under dark, dry conditions at 2–8°C due to its sensitivity to environmental factors . It is classified with hazard codes H302, H315, H319, and H335, indicating risks of toxicity, skin/eye irritation, and respiratory irritation .

The compound serves as a key intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. Its aromatic amine and ester functionalities make it versatile for further derivatization via coupling, reduction, or cyclization reactions.

Properties

IUPAC Name

ethyl 3-amino-4-(1-phenylethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19-12(2)13-7-5-4-6-8-13/h4-12,19H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLVXJMZSUWDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Precursors

A common approach begins with ethyl 4-(substituted amino)-3-nitrobenzoate derivatives. The nitro group at the 3-position is selectively reduced to an amino group using catalytic hydrogenation:

Step Reagents/Conditions Outcome Yield
1 Ethyl 4-(methylamino)-3-nitrobenzoate in methanol 10% Pd/C catalyst, H2 gas (60 psi), room temperature, 5 hours Ethyl 3-amino-4-(methylamino)benzoate 88%

This method ensures selective reduction without affecting the ester or other amine groups.

Amination with (1-Phenylethyl)amine

The key step involves substitution of the 4-position amino substituent with (1-phenylethyl)amine to form the target compound. This can be achieved by:

  • Reacting the 4-amino intermediate with (1-phenylethyl)amine under mild conditions.
  • Using coupling agents or activating groups if necessary to facilitate amine substitution.
  • Purification by flash silica gel chromatography.

A representative procedure involves dissolving the intermediate in ethanol, adding (1-phenylethyl)amine, and stirring at room temperature or slightly elevated temperature until completion, followed by extraction and chromatographic purification.

Alternative Synthetic Routes

Other methods include:

  • Formation of amide intermediates followed by reduction and amination steps.
  • Use of protecting groups on amino functionalities to control regioselectivity.
  • Employing hydrazine hydrate for conversion of esters to hydrazides, followed by further functionalization.
  • Catalytic hydrogenation using Pd/C under hydrogen atmosphere is highly efficient for nitro reduction with minimal side reactions.
  • The choice of solvent (methanol, ethanol) and reaction temperature critically affects yield and purity.
  • Purification by flash chromatography using solvent gradients (e.g., petroleum ether:ethyl acetate) is effective for isolating the desired product with high purity.
  • Use of chiral amines like (1-phenylethyl)amine allows for stereoselective synthesis, important for pharmaceutical applications.
Step No. Reaction Type Reagents/Conditions Product Intermediate Yield (%) Notes
1 Nitro reduction Pd/C (10%), H2 (60 psi), MeOH, RT, 5 h Ethyl 3-amino-4-(methylamino)benzoate 88 Selective reduction of nitro group
2 Amination (1-phenylethyl)amine, EtOH, RT to mild heat Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate Variable Requires purification by chromatography
3 Hydrazide formation (alternative) Hydrazine hydrate, EtOH, reflux 8 h 4-aminobenzohydrazide 77 For derivative synthesis

The preparation of this compound is efficiently achieved through selective catalytic hydrogenation of nitro precursors followed by nucleophilic amination with (1-phenylethyl)amine. Optimization of reaction conditions such as solvent, temperature, and purification methods is crucial for high yield and purity. The methods are well-documented in peer-reviewed literature and patent sources, providing a reliable framework for synthesis in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino groups .

Scientific Research Applications

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function. The ester group may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • However, aromatic groups may improve binding affinity in drug candidates .
  • Hydroxyethyl Group: Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate forms extensive intermolecular O-H⋯N and N-H⋯O hydrogen bonds, leading to stable crystalline networks. This property is absent in analogs with non-polar substituents like tert-butyl .
  • Pyridinylmethyl Derivatives : The inclusion of pyridine rings (e.g., 3-pyridinylmethyl) introduces basic nitrogen sites, enhancing solubility in polar solvents and enabling coordination with metal catalysts .

Physicochemical Properties

  • Lipophilicity: The tert-butylamino analog exhibits higher lipophilicity (XLogP3: 2.4) compared to the hydrophilic hydroxyethyl derivative .
  • Thermal Stability : Crystalline hydrogen-bonded networks in the hydroxyethyl variant enhance thermal stability, whereas tert-butyl derivatives may decompose at lower temperatures due to steric strain .

Q & A

Q. How are crystallographic software tools (e.g., SHELX) applied to refine complex structures?

  • Methodological Answer : SHELXL refines XRD data by iteratively adjusting atomic coordinates and thermal parameters. For macromolecular applications, SHELXPRO interfaces with PDB files to model hydrogen-bonding networks and validate against Fo-Fc electron density maps. Robust pipelines (e.g., SHELXC/D/E) enable high-throughput phasing for twinned crystals .

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